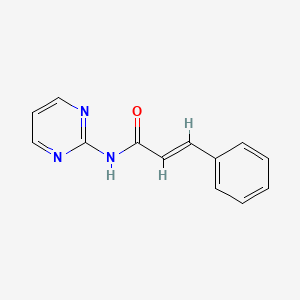

3-phenyl-N-pyrimidin-2-ylprop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenyl-N-pyrimidin-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-12(16-13-14-9-4-10-15-13)8-7-11-5-2-1-3-6-11/h1-10H,(H,14,15,16,17)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXHRJBWOYRCJL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of 3 Phenyl N Pyrimidin 2 Ylprop 2 Enamide in Chemical Biology Research

Contextual Relevance of α,β-Unsaturated Amide Scaffolds in Drug Discovery

The α,β-unsaturated amide moiety is a recurring structural motif in a plethora of biologically active natural products and synthetic compounds. Its chemical reactivity, conferred by the electrophilic nature of the β-carbon, allows for covalent interactions with nucleophilic residues in biological targets, such as the cysteine residues in enzyme active sites. This capacity for covalent modification can lead to potent and often irreversible inhibition, a desirable attribute in certain therapeutic contexts.

Furthermore, the rigid, planar geometry of the α,β-unsaturated amide system provides a defined conformational presentation, which is crucial for specific molecular recognition at receptor binding sites. This structural feature is instrumental in the design of compounds with high affinity and selectivity. Researchers have successfully incorporated this scaffold into molecules targeting a range of diseases, underscoring its versatility and importance in drug design.

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry. This "privileged scaffold" is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. juniperpublishers.com Its inherent ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an exceptional anchor for binding to biological macromolecules.

The pyrimidine nucleus is present in a vast number of FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities. mdpi.com The strategic substitution on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility and metabolic stability, as well as its biological activity. The diverse therapeutic applications of pyrimidine derivatives highlight their profound impact on modern medicine. nih.govorientjchem.orgwisdomlib.org

Table 1: Illustrative Biological Activities of Pyrimidine Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Antiviral | Infectious Diseases |

| Antibacterial | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Antifungal | Infectious Diseases |

| Antihypertensive | Cardiovascular Diseases |

Positioning of 3-phenyl-N-pyrimidin-2-ylprop-2-enamide within Bioactive Molecular Frameworks

The compound This compound represents a thoughtful hybridization of the α,β-unsaturated amide and pyrimidine scaffolds. The cinnamoyl moiety (3-phenylprop-2-enoyl) provides the reactive α,β-unsaturated system, while the 2-aminopyrimidine (B69317) group serves as a versatile heterocyclic component known for its diverse biological interactions.

This molecular architecture suggests several potential avenues for biological activity. The pyrimidine ring can act as a hydrogen bond acceptor and engage in other interactions within a binding pocket, while the α,β-unsaturated amide could covalently modify a nearby nucleophilic residue. This dual-functionality could lead to compounds with high potency and selectivity. Derivatives of N-phenyl-2-pyrimidine-amine have been investigated for their potential in treating various cancers, including lung, breast, and leukemia.

Given the well-documented anticancer, anti-inflammatory, and antimicrobial properties of both parent scaffolds, it is plausible that this compound and its analogs could exhibit similar activities. The phenyl ring of the cinnamoyl group and the pyrimidine ring can be further functionalized to modulate the compound's electronic properties and steric profile, thereby optimizing its interaction with specific biological targets. The exploration of this chemical space is a promising area for the discovery of novel therapeutic agents.

Synthetic Methodologies for 3 Phenyl N Pyrimidin 2 Ylprop 2 Enamide and Analogues

General Synthetic Strategies for Enamide Systems

The formation of the enamide functional group can be approached through several general strategies, each with distinct advantages concerning substrate scope, stereoselectivity, and reaction conditions.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. wikipedia.org It involves the nucleophilic addition of a compound with an active hydrogen (an acidic methylene (B1212753) group) to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgjove.com

In the context of enamide precursor synthesis, the Knoevenagel condensation can be employed using an aldehyde and an active methylene compound like cyanoacetamide. The reaction is initiated by a base, which abstracts a proton from the highly acidic α-carbon of the cyanoacetamide, flanked by both a nitrile and a carbonyl group. This generates a resonance-stabilized enolate ion. jove.com The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type addition product subsequently undergoes dehydration to form a new carbon-carbon double bond, yielding a substituted olefin. jove.com

The Knoevenagel condensation is typically catalyzed by weakly basic amines, such as piperidine (B6355638) or pyridine (B92270). wikipedia.org Using a strong base is generally avoided as it can promote the self-condensation of the aldehyde reactant. wikipedia.org The mechanism with a secondary amine catalyst, like piperidine, is believed to proceed through the formation of an iminium ion intermediate from the reaction between the amine and the aldehyde. jove.comtandfonline.comacs.org This iminium ion is more electrophilic than the original aldehyde, making it more susceptible to attack by the enolate generated from the active methylene compound. jove.com After the C-C bond formation, the amine catalyst is eliminated and regenerated, completing the catalytic cycle. jove.com

Stereochemical control, yielding either the (E)- or (Z)-isomer, is a critical aspect of the reaction. While the initial product may be a mixture of isomers, equilibration can occur, often leading to the formation of the more thermodynamically stable isomer as the major product. wikipedia.org The choice of catalyst, solvent, and reaction temperature can influence the stereochemical outcome. For instance, the Doebner modification of the Knoevenagel condensation uses pyridine as the solvent, which can also facilitate subsequent reactions like decarboxylation if a carboxylic acid group is present in the active methylene compound. wikipedia.orgorganic-chemistry.org

Table 1: Selected Catalytic Systems for Knoevenagel Condensation

| Catalyst System | Reactants | Solvent | Key Features |

| Piperidine | Aromatic Aldehyde, Thiobarbituric Acid | Ethanol | Classic weak base catalysis. wikipedia.org |

| N-Methylmorpholine | Aromatic Aldehydes, Malononitrile | Water | Eco-friendly conditions, rapid reaction times. researchgate.net |

| Calcium Ferrite NPs | Carbonyl Compounds, Active Methylene Substrate | Methanol | Heterogeneous, efficient, and greener protocol. orientjchem.org |

| Ethylenediammonium diacetate (EDDA) | Aldehydes/Ketones, Active Methylene Compounds | [bmim]BF4 (Ionic Liquid) | Use of ionic liquid as a recyclable medium. organic-chemistry.org |

Enamides can be synthesized through the direct condensation of amides with aldehydes or ketones. One approach involves the reaction of amides with aldehydes mediated by aluminum anions to generate N-acylhemiaminal intermediates. These intermediates can then be converted to the corresponding enamides by heating in the presence of acetic anhydride (B1165640) and pyridine. bohrium.com Another related method involves the synthesis of N-acetyl enamides from ketoximes, which are treated with a reducing agent like ferrous acetate (B1210297) in the presence of an acetyl source. organic-chemistry.org

Modern synthetic chemistry offers powerful tools for enamide synthesis through transition-metal-catalyzed cross-coupling reactions. researchgate.net These methods, often inspired by the Buchwald-Hartwig amination, allow for the formation of a C-N bond between a vinyl group and an amide. nih.govresearchgate.net

Palladium or copper complexes are commonly used to catalyze the coupling of amides with vinyl halides or vinyl triflates. nih.govorganic-chemistry.org This approach is highly versatile and provides access to enamides that may be difficult to synthesize using other methods. organic-chemistry.org For example, a palladium-catalyzed oxidative amidation has been developed for the cross-coupling of amides with acrylates. researchgate.net Enamines themselves can also be generated in situ via palladium catalysis and subsequently used as intermediates in further transformations. organic-chemistry.org

Table 2: Examples of Cross-Coupling Strategies for Enamide Synthesis

| Coupling Partners | Catalyst System | Product Type | Reference |

| Amides, Carbamates, Sulfonamides + Enol Triflates | Palladium Catalyst | Enamides | organic-chemistry.org |

| Amides + Acrylates | Palladium Catalyst (Copper-free) | Enamides | researchgate.net |

| Vinyl Bromides + Amines | Palladium Catalyst | Imines and Enamines | organic-chemistry.org |

| Alkynes + Dioxazolones | NiH-Catalyst | Secondary Enamides | organic-chemistry.org |

Knoevenagel Condensation Approaches

Targeted Synthesis of Pyrimidine-Incorporated Prop-2-enamides

The specific synthesis of 3-phenyl-N-pyrimidin-2-ylprop-2-enamide involves the formation of an amide bond between a pyrimidine (B1678525) core and a phenylprop-2-enoyl side chain. A direct and common strategy for this transformation is the acylation of 2-aminopyrimidine (B69317).

This synthesis is plausibly achieved by reacting 2-aminopyrimidine with an activated derivative of cinnamic acid, such as cinnamoyl chloride (3-phenylpropenoyl chloride). The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, in the presence of a non-nucleophilic base. The base, commonly pyridine or triethylamine (B128534), serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This general approach is a reliable method for forming amide bonds and is widely applicable for the synthesis of various analogues where different substituted aminopyrimidines or substituted cinnamic acids are used. The utility of coupling carboxylic acids to amino-pyrimidine heterocycles is well-documented in the synthesis of related bioactive molecules. nih.govijacskros.com

Approaches for Pyrimidinyl Acrylamide (B121943) Formation

The principal and most direct route to this compound is the N-acylation of 2-aminopyrimidine with cinnamoyl chloride or cinnamic acid. When using cinnamic acid, a coupling agent is required to activate the carboxylic acid for nucleophilic attack by the amino group of the pyrimidine. Several standard peptide coupling reagents have been effectively employed for this purpose.

Two common methods for this N-acylation are:

Method A: Utilizes benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) as the coupling agent in the presence of a tertiary amine base like triethylamine (Et3N) in a solvent such as dimethylformamide (DMF). nih.govresearchgate.net The reaction typically proceeds by dissolving the carboxylic acid and base, cooling the solution, adding the aminopyrimidine, and finally introducing the BOP reagent. nih.gov

Method B: Employs a carbodiimide-based coupling system, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in conjunction with an additive like N-hydroxysuccinimide (NHS) to form an active ester intermediate, which then readily reacts with the aminopyrimidine. nih.govresearchgate.net

These methods are versatile and can be applied to a range of substituted cinnamic acids and aminopyrimidines to generate a library of analogues. nih.govnih.gov

Another potential strategy for acrylamide synthesis that could be adapted for this system is the Doebner-Knoevenagel condensation. This approach involves the reaction of an aldehyde (e.g., benzaldehyde) with a malonic acid half-amide under mild, organocatalytic conditions to yield the E-isomer of the acrylamide with high selectivity. organic-chemistry.org

| Method | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|

| BOP Coupling | Cinnamic Acid, 2-Aminopyrimidine, BOP, Triethylamine | DMF/CH2Cl2, 0°C to room temp., 72 h | nih.govresearchgate.net |

| EDCI/NHS Coupling | Cinnamic Acid, 2-Aminopyrimidine, EDCI, NHS, Triethylamine | DMF, room temp., 72 h | nih.govresearchgate.net |

| Doebner-Knoevenagel Condensation (Adapted) | Benzaldehyde, N-(pyrimidin-2-yl)malonamic acid, Organocatalyst | Mild, ambient temperature | organic-chemistry.org |

Exploration of Diversification Handles for Further Derivatization

The molecular scaffold of this compound offers several positions, or "handles," for chemical diversification to generate analogues with varied properties. These modifications can be introduced either by using functionalized starting materials or by post-synthetic modification of the parent compound.

Phenyl Ring Substitution: The use of substituted cinnamic acids in the initial coupling reaction is the most straightforward method to introduce diversity. A wide array of commercially available or synthetically accessible cinnamic acids bearing electron-donating or electron-withdrawing groups at various positions on the phenyl ring can be employed.

Pyrimidine Ring Substitution: Similarly, substituted 2-aminopyrimidines can serve as the starting nucleophile. The pyrimidine core can be functionalized prior to the amide coupling step. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing aryl, heteroaryl, or substituted amine groups onto a pre-functionalized (e.g., halogenated) pyrimidine ring. mdpi.com

Acrylamide Moiety Modification: While less common, the acrylamide backbone itself can be modified. For example, introducing substituents at the α- or β-positions of the acryloyl group can modulate the electronic properties and conformation of the molecule. chimia.ch

The strategic placement of functional groups such as halides, boronic esters, or amines on either the pyrimidine or phenyl ring provides reactive handles for a plethora of subsequent chemical transformations, enabling the synthesis of extensive compound libraries.

Chemical Transformations and Functional Group Interconversions

The this compound molecule contains several reactive sites, including the α,β-unsaturated enamide system and two aromatic rings, which can participate in a variety of chemical transformations.

Oxidation and Reduction Pathways of the Enamide Moiety

The enamide moiety is susceptible to both oxidation and reduction reactions, primarily targeting the carbon-carbon double bond.

Reduction: The most common transformation is the reduction of the alkene. Catalytic hydrogenation is highly effective for the selective reduction of the enamide C=C bond to yield the corresponding N-pyrimidinyl-3-phenylpropanamide. This reaction is typically carried out using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.org More sophisticated asymmetric hydrogenation methods, employing chiral rhodium or iridium catalysts, can be used to produce chiral products with high enantioselectivity if the substrate is appropriately substituted. organic-chemistry.org

Oxidation: The electron-rich double bond of the enamide can undergo oxidation. Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to produce the corresponding epoxide. ucsb.edu Alternatively, dihydroxylation can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) under cold, alkaline conditions to yield the vicinal diol. ucsb.edu Oxidative cleavage of the double bond can also be accomplished using stronger oxidizing agents like ozone (O3) followed by a reductive or oxidative workup.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Reduction (Hydrogenation) | H2, Pd/C | 3-phenyl-N-pyrimidin-2-ylpropanamide | organic-chemistry.org |

| Oxidation (Epoxidation) | m-CPBA | N-(pyrimidin-2-yl)-3-phenyloxirane-2-carboxamide | ucsb.edu |

| Oxidation (Dihydroxylation) | OsO4, NMO | N-(2,3-dihydroxy-3-phenylpropyl)pyrimidin-2-amine | ucsb.edu |

Nucleophilic and Electrophilic Substitution Reactions on the Amide Linkage

Nucleophilic Reactions: The α,β-unsaturated carbonyl system of the enamide moiety is a classic Michael acceptor. It is highly susceptible to conjugate addition by soft nucleophiles. nih.gov Thiols, such as glutathione, amines, and carbanions can add to the β-carbon, a reaction of significant biological and synthetic relevance. nih.govresearchgate.net The amide carbonyl can undergo nucleophilic acyl substitution (e.g., hydrolysis to cinnamic acid and 2-aminopyrimidine), but this typically requires harsh acidic or basic conditions. Activation of the amide, for instance with trifluoromethanesulfonic anhydride (Tf2O), can render the carbonyl carbon more electrophilic and susceptible to attack by nucleophiles under milder conditions. researchgate.netnih.gov

Electrophilic Substitution: Both the phenyl and pyrimidine rings can undergo electrophilic aromatic substitution, though their reactivity differs significantly.

Phenyl Ring: The phenyl group can be functionalized via standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. The directing effects of the existing acrylamide substituent would need to be considered.

Pyrimidine Ring: The pyrimidine ring is a π-deficient heterocycle, making it generally unreactive towards electrophilic substitution. researchgate.net The two ring nitrogen atoms strongly deactivate the ring, analogous to a nitro group on benzene. libretexts.org If substitution does occur, it is favored at the C-5 position, but this typically requires forcing conditions and the presence of strong electron-donating groups on the ring to be effective. researchgate.net

Cyclization and Annulation Strategies for Fused Ring Systems

The inherent functionality within this compound makes it a valuable precursor for constructing more complex, fused heterocyclic systems through cyclization and annulation reactions.

Enamides are versatile synthons for building N-heterocycles. nih.gov The enamide double bond can act as a nucleophile, or upon activation (e.g., protonation), the resulting iminium ion can serve as an electrophile, enabling tandem or cascade reactions to form new rings. nih.gov

Specific strategies include:

Radical Cascades: N-arylacrylamides can undergo cascade annulation reactions with radicals generated from aldehydes. These reactions can proceed through intramolecular addition of a carbon-centered radical to a nitrile (if present as a substituent) and an iminyl radical to an aromatic ring, yielding complex polycyclic structures such as pyrido[4,3,2-gh]phenanthridines. researchgate.net

Intramolecular Cyclizations: With appropriate substitution, intramolecular cyclizations are feasible. For instance, a properly positioned nucleophile on the pyrimidine or phenyl ring could attack the enamide system.

[3+3] Annulation: The pyrimidine ring itself can be constructed via a [3+3] annulation-oxidation sequence between α,β-unsaturated ketones and benzamidine, a strategy that highlights the types of ring-forming reactions common in pyrimidine chemistry. researchgate.net This logic can be extended to build rings onto the existing pyrimidine core.

Fused Pyrimidine Synthesis: Starting with a functionalized pyrimidine, such as 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile, subsequent reactions involving acetylation and cyclization can lead to the formation of fused pyrimido[4,5-d]pyrimidine (B13093195) systems. nih.gov This demonstrates a pathway where the pyrimidine acts as a foundation for further annulation.

These advanced synthetic strategies leverage the reactivity of the enamide and pyrimidine moieties to access diverse and complex fused heterocyclic scaffolds.

Structure Activity Relationship Sar Studies and Rational Drug Design

Systematic Modification of the Phenyl Substituent

The phenyl ring of 3-phenyl-N-pyrimidin-2-ylprop-2-enamide is a key feature that can be systematically modified to probe interactions with biological targets. Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on this ring significantly impact the compound's activity.

Research on analogous N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives has shown that substitutions on the phenyl ring can dramatically alter inhibitory activity against specific kinases like Mnk2. nih.gov For instance, the introduction of various functional groups can influence binding affinity and selectivity. The electronic and steric properties of these substituents play a critical role in optimizing the pharmacological profile of the molecule.

Table 1: Effect of Phenyl Ring Substitutions on Biological Activity of Analogous Pyrimidine (B1678525) Derivatives

| Substituent | Position | Observed Activity Change | Reference |

|---|---|---|---|

| Electron-donating groups | para | Increased potency | nih.gov |

| Electron-withdrawing groups | meta | Decreased potency | nih.gov |

Variations on the Pyrimidine Ring and Their Pharmacological Impact

The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its ability to mimic purines and engage in multiple hydrogen bonding interactions with biological targets. nih.gov Variations in the substitution pattern of the pyrimidine ring in enamides can lead to significant changes in their pharmacological effects. The pyrimidine moiety is a critical component of DNA and RNA, and its derivatives have a broad range of therapeutic applications. nih.govnih.gov

The strategic placement of substituents on the pyrimidine ring can enhance target binding, improve selectivity, and modulate pharmacokinetic properties. For example, in the development of kinase inhibitors, substitutions at the C4 and C5 positions of the pyrimidine ring have been shown to be critical for achieving high potency and selectivity.

Table 2: Impact of Pyrimidine Ring Modifications on Pharmacological Properties

| Modification | Effect on Activity | Rationale | Reference |

|---|---|---|---|

| Addition of a methyl group at C5 | Increased potency | Enhanced hydrophobic interactions in the binding pocket | nih.gov |

| Introduction of an amino group at C4 | Improved selectivity | Formation of additional hydrogen bonds with the target | nih.gov |

Influence of the Prop-2-enamide Linker Geometry and Substitutions

Modifications to this linker, such as the introduction of substituents or alterations to its stereochemistry, can have a profound impact on biological activity. For example, studies on cinnamamide (B152044) derivatives have shown that the stereochemistry of the double bond and the nature of the amide substituent are important for anticonvulsant activity. researchgate.net

Table 3: Effect of Linker Modification on Biological Activity

| Linker Modification | Consequence | Pharmacological Impact | Reference |

|---|---|---|---|

| Saturation of the double bond | Increased flexibility | Loss of optimal binding conformation, reduced activity | researchgate.net |

| Introduction of a methyl group on the alpha-carbon | Restricted rotation | Potentially enhanced binding to a specific conformer | researchgate.net |

Development of Targeted Analogues for Specific Biological Pathways

Rational drug design principles have been applied to develop analogues of this compound that target specific biological pathways implicated in disease. By modifying the core structure, researchers have been able to create compounds with high affinity and selectivity for particular enzymes or receptors.

For instance, pyrimidine-based compounds have been designed as potent and selective inhibitors of various kinases, such as Mnk2, which are involved in cancer cell proliferation. nih.gov The design of these targeted analogues often involves computational modeling to predict binding modes and guide synthetic efforts. Furthermore, pyrrolo[2,3-d]pyrimidine derivatives have been developed as tumor-targeted antifolates that selectively inhibit de novo purine (B94841) nucleotide biosynthesis in cancer cells. nih.gov

Pharmacophore Elucidation for Pyrimidinyl Enamide Derivatives

Pharmacophore modeling is a powerful computational tool used to identify the key chemical features of a series of active molecules that are responsible for their biological activity. nih.gov For pyrimidinyl enamide derivatives, pharmacophore models typically consist of a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for N-pyridyl and pyrimidine benzamides as antiepileptic agents included a hydrogen bond donor, a hydrophobic feature, and two aromatic rings. nih.gov Such models provide a three-dimensional representation of the essential interactions between the drug and its target, guiding the design of new compounds with improved potency and selectivity. These models are often validated through 3D-QSAR (Quantitative Structure-Activity Relationship) studies and molecular docking simulations. nih.govnih.gov

Table 4: Key Pharmacophoric Features of Pyrimidinyl Enamide Derivatives

| Pharmacophoric Feature | Description | Importance for Activity | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor | The nitrogen atoms of the pyrimidine ring | Crucial for anchoring the molecule in the binding site | nih.govnih.gov |

| Hydrogen Bond Donor | The N-H group of the amide linker | Forms a key interaction with the target protein | nih.gov |

| Aromatic Ring | The phenyl group | Engages in π-π stacking or hydrophobic interactions | nih.govnih.gov |

Mechanistic Investigations of Biological Activities

Anticancer Activities and Molecular Targets

The anticancer properties of 3-phenyl-N-pyrimidin-2-ylprop-2-enamide and related pyrimidine-containing compounds stem from their ability to interfere with several crucial cellular processes that are often dysregulated in cancer. These mechanisms include the disruption of cellular metabolism, induction of programmed cell death, selective inhibition of cancer-specific proteins, and interference with the cellular machinery responsible for cell division and DNA replication.

Nicotinamide adenine (B156593) dinucleotide (NAD) is a critical coenzyme in cellular metabolism, and its biosynthesis is a key target in cancer therapy. The enzyme Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the NAD salvage pathway and is often overexpressed in various cancers. nih.gov While direct evidence for this compound as a NAMPT inhibitor is not extensively detailed in publicly available literature, the pyrimidine (B1678525) scaffold is a common feature in known NAMPT inhibitors. mdpi.com Inhibition of NAMPT leads to depletion of the NAD pool, which in turn affects ATP generation, glycolysis, and nucleotide biosynthesis, ultimately leading to cancer cell death. nih.gov The exploration of pyrimidine derivatives as NAMPT inhibitors is an active area of research, with several compounds demonstrating significant anti-tumor efficacy in preclinical models. nih.govacs.orgresearchgate.net

A fundamental characteristic of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Pyrimidine derivatives have been widely shown to possess this capability. ijrpr.comjrasb.com For instance, certain novel pyrimidine derivatives have been reported to induce apoptosis in colon cancer cell lines by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. researchgate.net This shift in the balance of apoptotic regulators disrupts the mitochondrial membrane potential and activates the caspase cascade, leading to cell death. researchgate.net Flow cytometry analysis of cancer cells treated with pyrimidine compounds has confirmed a significant increase in the population of apoptotic cells. jrasb.com The pro-apoptotic effects of these compounds are often linked to the generation of reactive oxygen species (ROS) and cell cycle arrest. semanticscholar.org

| Compound Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Novel Pyrimidine Derivatives | SW480 (Colon Cancer) | Upregulation of Bax, downregulation of Bcl-2, cell cycle arrest at G2/M | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine Derivatives | Human Cancer Cells | Induction of apoptosis via ROS generation | semanticscholar.org |

| Thieno[3,2-d]pyrimidines | L1210 (Leukemia) | Induction of apoptosis independent of cell cycle arrest | nih.gov |

The transcription factor Sal-like protein 4 (SALL4) is an oncofetal protein that is typically silenced in adult tissues but becomes re-expressed in a variety of cancers, where it is associated with a poor prognosis. nih.gov Targeting SALL4 is a promising therapeutic strategy. While there is no direct report on this compound specifically targeting SALL4, the development of small molecules that can inhibit SALL4 function is an area of active investigation. For example, the HDAC inhibitor Entinostat has been shown to function as a SALL4 inhibitor by post-transcriptionally repressing its expression. nih.gov Given the diverse biological activities of pyrimidine derivatives, it is plausible that certain analogues could be developed to selectively target SALL4-expressing cancers.

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The pyrimidine scaffold is a key component of many kinase inhibitors. nih.govresearchgate.netnih.gov

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently mutated or overexpressed in non-small-cell lung cancer and other malignancies. researchgate.net Pyrimidine derivatives are a well-established class of EGFR inhibitors. nih.govnih.gov These compounds can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling, which leads to reduced cell proliferation and survival. nih.gov Both reversible and irreversible (covalent) inhibitors based on the pyrimidine core have been developed. nih.gov

p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. mdpi.com Pyrimidine-containing compounds have been investigated as inhibitors of p38 MAPK. For instance, a series of 2,3,4-triaryl-1,2,4-oxadiazol-5-ones, which can be considered structural analogues of substituted pyrimidines, have shown inhibitory activity against p38α. mdpi.com The binding of these inhibitors to p38 MAPK can block the phosphorylation of its downstream targets, thereby interfering with signaling pathways that promote cancer cell survival and inflammation.

| Compound Class | Target Kinase | Mechanism | Reference |

|---|---|---|---|

| Furanopyrimidine-based compounds | EGFR (mutant) | Selective inhibition | nih.gov |

| Fused Pyrimidine Systems | EGFR | Inhibition of kinase activity | nih.gov |

| Azastilbenes (isoxazolidine linker) | p38α MAPK | Inhibition of kinase activity | mdpi.com |

The microtubule network, which is composed of tubulin polymers, is essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of tubulin dynamics is a clinically validated anticancer strategy. nih.gov Several classes of pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization. researchgate.netnih.govmdpi.combohrium.com These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. nih.govnih.gov This leads to a G2/M phase cell cycle arrest and subsequent apoptosis. arabjchem.org The structural diversity of pyrimidine-based tubulin inhibitors highlights the potential for developing novel agents with improved efficacy and reduced side effects. mdpi.combohrium.com

| Compound Type | Mechanism | Cellular Effect | Reference |

|---|---|---|---|

| Heterocyclic-fused pyrimidines | Inhibition of tubulin polymerization (colchicine site) | Cell cycle arrest, vascular disruption | nih.gov |

| Pyrazolo[1,5-a]pyrimidine analogs | Inhibition of tubulin polymerization (colchicine site) | G2/M cell cycle arrest, inhibition of cell migration | nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | Inhibition of tubulin polymerization | G2/M cell cycle arrest | arabjchem.org |

Topoisomerase IIα is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs. nih.govacs.org Pyrimidine derivatives have been investigated as inhibitors of topoisomerase IIα. arabjchem.orgnih.gov These compounds can act as either topoisomerase II poisons, which stabilize the enzyme-DNA cleavage complex, leading to DNA double-strand breaks, or as catalytic inhibitors that prevent the enzyme from functioning. nih.govmdpi.comnih.gov For example, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been shown to inhibit topoisomerase IIα and induce apoptosis in cancer cells. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the active site of the enzyme. nih.gov

Antimicrobial Potentials

The pyrimidine nucleus is a core component of many compounds with demonstrated antimicrobial properties. innovareacademics.inresearchgate.net The inclusion of an amide linkage can further enhance this activity, leading to derivatives with significant potential as antibacterial and antifungal agents.

Antifungal Efficacy

The antifungal potential of pyrimidine derivatives is well-documented, with several commercial fungicides built upon this scaffold. nih.gov Research into novel pyrimidine derivatives containing an amide moiety has identified compounds with potent antifungal activity against various plant pathogenic fungi.

In one study, a series of 17 novel pyrimidine-amide derivatives were synthesized and evaluated for in vitro activity against fungi responsible for kiwifruit soft rot disease. nih.govnih.govresearchgate.net Several of these compounds demonstrated excellent efficacy. nih.govresearchgate.net For example, one derivative exhibited an EC50 value of 10.5 µg/mL against Phomopsis sp., which was significantly better than the commercial fungicide Pyrimethanil (EC50 of 32.1 µg/mL). nih.govresearchgate.net Another study on trifluoromethyl pyrimidine derivatives bearing an amide moiety found that certain compounds showed 100% inhibition of Botrytis cinerea at a concentration of 50 µg/mL, an efficacy greater than the control fungicide tebuconazole. frontiersin.org These findings underscore the potential of the pyrimidine-amide structure, as found in this compound, for development as an antifungal agent.

| Fungus | Compound 5o EC50 (µg/mL) | Pyrimethanil EC50 (µg/mL) |

|---|---|---|

| Phomopsis sp. | 10.5 | 32.1 |

Inhibition of Fatty Acid Synthetase Type II via Biotin (B1667282) Carboxylase

A key target for the development of novel antibacterial agents is the bacterial fatty acid synthesis type II (FASII) pathway, which is essential for building bacterial cell membranes and is distinct from the FAS system in humans. nih.govresearchgate.net A critical enzyme in the first committed step of this pathway is acetyl-CoA carboxylase (ACC), a multi-subunit complex. lsu.edu One of these components, biotin carboxylase (BC), has been identified as a promising target for broad-spectrum antibiotics. nih.govnih.gov

Research has focused on identifying inhibitors of BC. While direct inhibition by this compound has not been reported, studies on related pyridopyrimidine derivatives have shown potent antibacterial activity through this mechanism. ekb.egeg.netresearchgate.net A study on novel pyridopyrimidine derivatives identified a compound, 2-((2-Phenylpyrido[2,3-d]pyrimidin-4-yl)amino)phenol, that showed promising activity in biotin carboxylase inhibition and had low Minimum Inhibitory Concentration (MIC) values in the range of 2-5 µg/mL against several bacterial strains. eg.net This suggests that the pyrimidine core of this compound could plausibly target the biotin carboxylase active site, thereby disrupting fatty acid synthesis and exerting an antibacterial effect.

Anti-inflammatory Response Modulation

The 3-phenylprop-2-enamide portion of the target molecule is structurally analogous to chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds known for a wide range of biological activities, including potent anti-inflammatory effects. researchgate.netmdpi.com

Regulation of Inflammatory Kinases

Chronic inflammation involves the dysregulation of multiple intracellular signaling pathways, many of which are controlled by protein kinases. The chalcone (B49325) scaffold has been shown to modulate these pathways. For instance, a pyrrole-derivative of chalcone, (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone, was found to inhibit inflammatory responses in macrophages by inhibiting the activity of upstream kinases such as Src, Syk, and TAK1. nih.gov These kinases are crucial for activating downstream pathways like NF-κB and AP-1, which drive the expression of pro-inflammatory mediators.

Furthermore, a study of 1,3-disubstituted prop-2-en-1-one derivatives demonstrated that these compounds could suppress neutrophil-mediated inflammation. nih.gov The most effective compounds were found to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, and Akt, a key kinase in the PI3K/Akt signaling axis. nih.gov These findings suggest that the propenone-like structure within this compound could potentially regulate inflammatory responses by targeting key inflammatory kinases.

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition

A primary mechanism of many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. nih.gov The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. mdpi.com Selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects. mdpi.com

The chalcone framework, structurally related to this compound, has been identified as a scaffold for potent and selective COX-2 inhibitors. researchgate.netnih.gov In a study of synthetic chalcone derivatives, several compounds displayed strong and selective COX-2 inhibitory activity. One derivative, in particular, exhibited an IC50 value of 4.78 µM for COX-2, while its IC50 for COX-1 was significantly higher, indicating a favorable selectivity profile. nih.gov This selectivity is often attributed to the ability of the compound's structure to fit into the larger, more flexible active site of the COX-2 enzyme. mdpi.com This suggests a plausible mechanism by which this compound could exert anti-inflammatory effects.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Chalcone Derivative 4a | >100 | 4.78 | >20.92 |

| Chalcone Derivative 1b | 22.14 | 6.25 | 3.54 |

| Chalcone Derivative 3c | 14.65 | 8.12 | 1.80 |

| Indomethacin (Control) | 0.86 | 12.18 | 0.07 |

Other Therapeutic Applications

Anthelmintic Efficacy and Mechanisms

Helminthiasis, or parasitic worm infection, is a widespread global health issue affecting a significant portion of the world's population. derpharmachemica.com The continuous emergence of drug resistance against existing anthelmintics necessitates the development of new, effective treatments. ijpsdronline.com Pyrimidine derivatives have been identified as a promising class of compounds with potential anthelmintic properties. ijpsdronline.comshd-pub.org.rs

Research into various substituted pyrimidines has demonstrated their efficacy against helminths. For instance, a study on 4,6-disubstituted pyrimidine-2-one derivatives showed their ability to paralyze and cause the death of Indian earthworms (Pheretima posthuma), a common model for screening anthelmintic agents. derpharmachemica.com Similarly, newly synthesized pyrimidine derivatives incorporating sulphonamide and carboxamide moieties also exhibited significant anthelmintic properties in in-vitro studies. shd-pub.org.rsresearchgate.net While the precise mechanism of action for many of these derivatives is still under investigation, some studies suggest they may act as neuromuscular blocking agents, causing spastic paralysis in the worms. derpharmachemica.com Molecular docking studies on some pyrimidine analogues have explored their potential interaction with enzymes crucial for parasite survival, such as quinol-fumarate reductase. ijpsdronline.com

The following table summarizes the anthelmintic activity of selected pyrimidine derivatives against Pheretima posthuma, as reported in a study.

| Compound ID | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |

| Standard (Albendazole) | 10 | 15.52 | 29.17 |

| 4a | 20 | 25.12 | 45.21 |

| 4d | 20 | 22.18 | 40.15 |

| 4e | 20 | 18.15 | 35.42 |

| Data derived from studies on 4,6-Disubstituted Pyrimidine-2-One Derivatives. |

Dihydrofolate Reductase (DHFR) Enzyme Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in both prokaryotic and eukaryotic cells. nih.govmdpi.com It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of nucleic acids (DNA and RNA) and some amino acids. mdpi.comtandfonline.com Inhibition of DHFR disrupts these essential cellular processes, leading to cell death, which makes it an attractive target for antimicrobial and anticancer therapies. nih.govtandfonline.com

The pyrimidine scaffold is a key structural feature in many known DHFR inhibitors. nih.gov A vast number of inhibitors targeting DHFR are derivatives of folic acid that possess a 2,4-diamino substitution on a pyrimidine ring or a related heterocyclic system. nih.gov For example, Trimethoprim, a well-known antibacterial agent, is a 2,4-diaminopyrimidine (B92962) derivative that selectively inhibits bacterial DHFR. mdpi.comresearchgate.net

Recent research has focused on designing novel pyrimidine-clubbed benzimidazole (B57391) derivatives and thieno[2,3-d]pyrimidine analogues as potential DHFR inhibitors. nih.govacs.org In silico screening and molecular docking experiments are often employed to predict the binding affinity of these new compounds to the DHFR active site. nih.gov For instance, one study identified a thieno[2,3-d]pyrimidine derivative (compound 20) that showed a more potent inhibitory effect on human DHFR (hDHFR) than the reference drug Methotrexate. acs.org

| Compound | Target | IC₅₀ (µM) |

| Methotrexate (Reference) | hDHFR | 0.22 |

| Compound 20 (Thieno[2,3-d]pyrimidine derivative) | hDHFR | 0.20 |

| Compound 23 (Thieno[2,3-d]pyrimidine derivative) | hDHFR | 0.35 |

| IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. acs.org |

Phosphodiesterase Type 5 (PDE5) Regulation

Phosphodiesterase type 5 (PDE5) is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation. researchgate.net Inhibitors of PDE5 prevent the breakdown of cGMP, leading to its accumulation and enhanced signaling, which is the mechanism behind their use in treating conditions like erectile dysfunction and pulmonary arterial hypertension. researchgate.netnih.gov

The core structures of several potent PDE5 inhibitors are based on pyrimidine or fused pyrimidine systems. Sildenafil, a widely known PDE5 inhibitor, features a pyrazolopyrimidine ring system. researchgate.netnih.gov Research in this area involves the design and synthesis of new pyrimidine-based scaffolds to develop more potent and selective inhibitors. nih.govnih.gov For example, studies on pyrazolopyrimidinone (B8486647) derivatives have led to the identification of compounds with high inhibitory potential for PDE5. nih.gov The development of these new derivatives often aims to improve selectivity for PDE5 over other phosphodiesterase isozymes, such as PDE6, to minimize potential side effects. nih.gov

Molecular Recognition and Binding Interactions

The biological activity of any compound is contingent on its ability to recognize and bind to a specific molecular target, typically a protein or enzyme. This recognition is governed by a complex interplay of non-covalent interactions between the ligand (the compound) and the protein's binding site.

Analysis of Protein-Ligand Interaction Motifs

The pyrimidine ring is a "privileged structure" in drug discovery, capable of engaging in multiple types of interactions within a protein's binding pocket. nih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, a crucial interaction for anchoring a ligand to its target. The aromatic nature of the ring also allows for various π-interactions. nih.gov

Role of Hydrogen Bonding and π-π Stacking in Target Engagement

Hydrogen bonds and π-π stacking are two of the most important non-covalent forces that stabilize protein-ligand complexes. rsc.orgnih.gov

Hydrogen Bonding: This interaction occurs between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. The nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. mdpi.com The amide group (-NH-C=O) in this compound also provides both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group), enhancing its potential to form these critical interactions.

π-π Stacking: This interaction occurs between aromatic rings. The electron-rich π-orbitals of the phenyl and pyrimidine rings in the subject compound can interact favorably with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in a protein target. nih.gov These interactions can be arranged in parallel or T-shaped orientations and contribute significantly to the binding energy, sometimes to the same extent as hydrogen bonds. nih.gov The interplay between hydrogen bonding and π-π stacking is complex; the formation of a hydrogen bond can influence the electron density of an aromatic ring, thereby modulating the strength of its π-π stacking interactions. nih.govrsc.org

Conformational Dynamics in Biological Milieu

A comprehensive review of the scientific literature reveals a notable absence of specific studies on the conformational dynamics of this compound within a biological milieu. Research focusing on the molecular modeling, computational analysis, or empirical determination (such as X-ray crystallography or NMR spectroscopy) of this particular compound's three-dimensional structure and its dynamic behavior in physiological environments has not been published.

While computational methods like molecular dynamics simulations are commonly employed to understand how a molecule's shape and flexibility influence its biological activity, such investigations for this compound are not available in the public domain. These studies would be crucial for elucidating the specific orientations (conformers) the molecule adopts when interacting with biological targets, such as proteins or nucleic acids. The conformational flexibility of a molecule can significantly impact its binding affinity and efficacy.

In a biological environment, factors such as the polarity of the solvent, the presence of specific ions, and interactions with biological macromolecules would be expected to influence the conformational preferences of this compound. However, without dedicated research, any discussion of these effects remains speculative.

Due to the lack of available data, it is not possible to provide detailed research findings or construct data tables related to the conformational dynamics of this compound. Further research is required to characterize the conformational landscape of this compound and to understand how its dynamic behavior relates to its biological function.

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking and Scoring Function Applications

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Prediction of Binding Modes and Affinities with Biological Receptors

For 3-phenyl-N-pyrimidin-2-ylprop-2-enamide, molecular docking simulations would be employed to predict how it interacts with various biological receptors at the atomic level. This process involves placing the 3D structure of the compound into the binding site of a target protein. Sophisticated algorithms then explore various possible binding poses, rotations, and conformations of the ligand within the receptor's active site.

Scoring functions are then used to estimate the binding affinity for each pose, typically yielding a score in kcal/mol. A lower score generally indicates a more favorable binding interaction. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the compound and specific amino acid residues of the target protein. For instance, studies on other N-phenylpyrimidine derivatives have successfully used docking to identify critical hydrogen bonds with hinge region residues of protein kinases. mdpi.com However, no specific docking studies detailing the binding modes or affinities for this compound have been published.

Interactive Table: Hypothetical Docking Scores for this compound Against Various Kinase Targets

Note: The following data is illustrative and not based on published experimental results for this specific compound.

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| EGFR (1M17) | -8.5 | Met793, Leu718, Val726 |

| VEGFR-2 (4ASD) | -7.9 | Cys919, Asp1046, Glu885 |

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For a scaffold like this compound, virtual screening could be used in two ways: to identify it as a potential "hit" from a large chemical library for a specific biological target, or to use its structure as a query to find other, similar compounds with potentially improved properties.

In a typical workflow, a library of millions of compounds would be computationally docked against a target protein. The results would then be filtered based on docking scores and other criteria (e.g., drug-likeness, predicted ADMET properties) to select a smaller subset of compounds for experimental testing. nih.gov While this methodology is standard, there are no published studies where this compound was identified as a hit through a virtual screening campaign.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for studying the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire energy profile of a reaction pathway. This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility.

For this compound, DFT could be used to investigate its synthesis, potential metabolic pathways, or its mechanism of action if it were a covalent inhibitor. For example, calculations could model the amide bond formation step in its synthesis or its potential reactivity as a Michael acceptor. Despite the utility of this method, specific DFT studies on the reaction mechanisms involving this compound have not been reported in the literature.

Prediction of Electronic Properties and Reactivity Descriptors

DFT is widely used to calculate a variety of electronic properties and reactivity descriptors that provide insight into a molecule's stability, reactivity, and intermolecular interactions. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Other descriptors such as ionization potential, electron affinity, chemical hardness, softness, and electronegativity can also be derived. These values help predict where a molecule is most likely to act as a nucleophile or an electrophile. While DFT has been applied to many pyrimidine (B1678525) derivatives to understand their reactivity, specific calculated values for this compound are not available in published research.

Interactive Table: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

Note: The following data is for illustrative purposes and is not derived from published calculations on this specific compound.

| Descriptor | Value (Illustrative) | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.8 | eV |

| Chemical Hardness (η) | 2.35 | eV |

Spectroscopic Property Prediction and Validation

A significant application of DFT is the prediction of various spectroscopic properties, including NMR (¹H and ¹³C) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. By calculating these properties for a proposed structure and comparing them to experimental data, researchers can confirm or elucidate the molecule's structure.

The process involves optimizing the molecule's geometry at a specific level of theory and then performing the relevant spectroscopic calculation. For this compound, DFT could be used to assign specific peaks in its NMR and IR spectra, aiding in its structural characterization. However, no such computational studies comparing theoretical and experimental spectra for this compound have been published.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing researchers to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal intricate details about conformational changes, solvent interactions, and binding events that are often inaccessible through experimental means alone.

Dynamic Behavior of this compound in Solvation and Protein Environments

In a solvated environment, these simulations would reveal how water molecules arrange around the compound, the stability of its different conformations, and the flexibility of its phenyl, acrylamide (B121943), and pyrimidine moieties. In a protein environment, MD simulations can elucidate the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and observe conformational changes in both the ligand and the protein upon binding. For instance, studies on other pyrimidine derivatives have used MD simulations to confirm the stability of ligand-protein complexes over hundreds of nanoseconds. tandfonline.combenthamdirect.com

Illustrative Data from a Hypothetical MD Simulation:

| Simulation Parameter | Value | Description |

| Simulation Time | 200 ns | The total time duration of the simulation. |

| System | Compound in Water | The molecule is solvated in a periodic box of water molecules. |

| Temperature | 300 K | The simulation is run at a constant physiological temperature. |

| Pressure | 1 atm | The simulation is run at a constant atmospheric pressure. |

| RMSD of Compound | 1.5 ± 0.3 Å | Root Mean Square Deviation, indicating the stability of the compound's conformation over time. A lower, stable value suggests less fluctuation. |

| Solvent Accessible Surface Area (SASA) | 350 ± 20 Ų | The surface area of the molecule accessible to the solvent, providing insights into its solubility and interactions. |

| Hydrogen Bonds with Water | 4 ± 1 | The average number of hydrogen bonds formed between the compound and surrounding water molecules, indicating its hydrophilic character. |

This table is for illustrative purposes to demonstrate the type of data generated from an MD simulation.

Free Energy Perturbation and Ligand Binding Kinetics

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. FEP, often used in conjunction with MD simulations, can accurately predict the relative binding affinities of a series of compounds, making it a valuable tool in lead optimization.

For this compound, FEP could be employed to predict how modifications to its structure—for example, adding a substituent to the phenyl ring—would affect its binding affinity to a particular protein target. This would involve creating a thermodynamic cycle that connects the binding of the original compound and its modified analog. By simulating the non-physical "perturbation" of one molecule into the other, both in solution and in the protein's binding site, the relative binding free energy (ΔΔG) can be calculated.

Ligand binding kinetics, which describe the rates of association (k_on) and dissociation (k_off) of a ligand from its target, can also be investigated using advanced MD simulation techniques. These parameters can be as crucial as binding affinity for determining a drug's efficacy and duration of action.

Machine Learning and Chemoinformatics in Drug Discovery

The integration of machine learning and chemoinformatics has revolutionized the analysis of chemical data, enabling predictive modeling for a wide range of properties, from synthetic accessibility to biological activity.

Predictive Modeling for Synthesis Optimization

While no specific predictive models for the synthesis of this compound have been published, machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of synthetic steps. These models can help chemists optimize reaction conditions, predict yields, and even suggest novel synthetic routes. For a molecule like this compound, a model could be trained on similar amide bond formation reactions to predict the optimal coupling reagents, solvents, and temperatures, thereby accelerating its synthesis.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are fundamental in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent molecules. researchgate.netnih.gov

To develop a QSAR model for a series of analogs of this compound, one would first synthesize and test a set of related compounds for a specific biological activity (e.g., enzyme inhibition). Then, for each compound, a set of molecular descriptors (numerical representations of their structural, physical, and chemical properties) would be calculated. Machine learning algorithms, such as multiple linear regression or artificial neural networks, are then used to build a model that relates these descriptors to the observed activity. nih.gov Numerous studies have successfully applied 3D-QSAR techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to pyrimidine derivatives to understand their structural requirements for inhibiting various kinases. researchgate.netrsc.orgbenthamdirect.com

Illustrative Data for a Hypothetical QSAR Model:

| Compound ID | Molecular Weight ( g/mol ) | LogP | Number of H-Bond Donors | Predicted IC₅₀ (µM) |

| Analog-1 | 225.25 | 2.8 | 1 | 5.2 |

| Analog-2 | 255.28 | 3.1 | 1 | 3.8 |

| Analog-3 | 241.25 | 2.5 | 2 | 8.1 |

| Analog-4 | 271.30 | 3.5 | 1 | 2.5 |

This table is for illustrative purposes to demonstrate the type of data used in and generated from a QSAR study. IC₅₀ represents the half-maximal inhibitory concentration.

Data Mining and Analysis of Chemical Libraries

Data mining and chemoinformatic analysis of large chemical libraries are essential for identifying new starting points for drug discovery. While there is no specific information available regarding the inclusion of this compound in such analyses, these techniques are routinely used to search vast compound collections for molecules with similar structures or predicted properties to a known active compound.

If this compound were identified as a hit in a biological screen, data mining techniques could be used to search commercial or proprietary databases for structurally similar compounds. This "similarity searching" can rapidly identify analogs that are readily available for testing, helping to build an initial structure-activity relationship. Furthermore, these libraries can be analyzed to ensure that the selected compounds have desirable drug-like properties, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. rsc.org

Emerging Research Directions and Future Perspectives

Development of Next-Generation Pyrimidinyl-Enamide Analogues

The development of next-generation analogues of 3-phenyl-N-pyrimidin-2-ylprop-2-enamide is a primary avenue for future research. The pyrimidine (B1678525) scaffold is a well-established pharmacophore in medicinal chemistry, known for its versatility and presence in numerous FDA-approved drugs. nih.govnih.gov The core strategy will involve systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

Key areas for modification will likely include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the phenyl ring can significantly influence the electronic properties and steric profile of the molecule, potentially leading to improved interactions with biological targets.

Modification of the Pyrimidine Ring: Alterations to the pyrimidine ring, such as the introduction of different functional groups or the creation of fused-ring systems (e.g., pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines), could unlock novel biological activities and specificities. mdpi.comnih.gov

Alterations to the Enamide Linker: The propenamide linker's length, rigidity, and stereochemistry can be modified to optimize the spatial orientation of the phenyl and pyrimidine rings, which is crucial for target binding.

The goal of these modifications will be to generate a library of analogues with diverse chemical properties, which can then be screened for a wide range of biological activities.

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of "one drug, multiple targets," or polypharmacology, is gaining significant traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net The pyrimidine scaffold is a privileged structure for developing multi-target kinase inhibitors, as it can be adapted to bind to the ATP-binding site of various kinases. rsc.org

Future research on this compound and its analogues will likely focus on designing compounds that can simultaneously modulate multiple key signaling pathways implicated in disease progression. For instance, in oncology, researchers may aim to develop derivatives that co-inhibit receptor tyrosine kinases (such as EGFR) and intracellular signaling kinases (such as members of the MAPK pathway). mdpi.com This multi-targeting approach could offer advantages in terms of enhanced efficacy and the potential to overcome drug resistance mechanisms. nih.gov

Application in Novel Therapeutic Areas

While the initial therapeutic focus for pyrimidine derivatives has often been in oncology, emerging research is unveiling their potential in a host of other diseases. gsconlinepress.comnih.gov Future investigations into this compound and its analogues are expected to explore these novel therapeutic avenues.

Neurodegenerative Diseases: There is a growing interest in the role of pyrimidine-containing compounds in the management of neurodegenerative conditions like Alzheimer's and Parkinson's disease. mdpi.comresearchgate.net These compounds may exert their neuroprotective effects by targeting various enzymes and receptors in the central nervous system. mdpi.com

Inflammatory Diseases: The anti-inflammatory potential of pyrimidine derivatives is another promising area of research. nih.gov Analogues of this compound could be investigated for their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. researchgate.net

Infectious Diseases: The pyrimidine core is present in several antimicrobial and antiviral agents. nih.gov The development of novel pyrimidinyl-enamide analogues could lead to new therapeutic options for combating drug-resistant pathogens.

Integration of Advanced Synthetic Techniques and Computational Methodologies

The efficient synthesis and rational design of novel this compound analogues will be heavily reliant on the integration of advanced synthetic techniques and computational methodologies.

Modern synthetic organic chemistry offers a plethora of tools for the construction of complex molecules. mdpi.com Techniques such as microwave-assisted synthesis, flow chemistry, and the use of novel catalysts can accelerate the synthesis of diverse compound libraries. organic-chemistry.orgresearchgate.net Furthermore, late-stage functionalization strategies will be crucial for rapidly modifying the core scaffold to explore structure-activity relationships (SAR).

In parallel, computational chemistry will play a pivotal role in guiding the design of next-generation analogues. nih.gov Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of these compounds with their biological targets, allowing for a more rational approach to lead optimization. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) studies can also help in identifying the key structural features that contribute to the desired biological activity.

Addressing Challenges in Specificity and Efficacy

A significant challenge in the development of any new therapeutic agent is achieving high specificity for the intended target while maintaining efficacy. For kinase inhibitors, off-target effects can lead to toxicity. Future research on this compound derivatives will need to address these challenges head-on.

Strategies to enhance specificity may include:

Targeting Allosteric Sites: Designing compounds that bind to less conserved allosteric sites on target proteins, rather than the highly conserved ATP-binding pocket of kinases, can lead to improved selectivity.

Covalent Inhibition: The incorporation of a reactive group, such as an acrylamide (B121943), can enable the formation of a covalent bond with a specific amino acid residue in the target protein, leading to irreversible inhibition and potentially higher specificity. researchgate.net

Improving in vivo efficacy will require a deep understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. Early-stage ADME profiling and pharmacokinetic studies will be essential to identify candidates with favorable drug-like properties.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-phenyl-N-pyrimidin-2-ylprop-2-enamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, with critical parameters including:

| Parameter | Optimal Conditions | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition |

| Solvent Choice | Ethanol or methanol | Enhances solubility |

| Reaction Time | 12–24 hours (monitored by TLC) | Ensures completion |

| Key steps include coupling aromatic aldehydes with pyrimidine derivatives under basic conditions. Intermediate purification via column chromatography is recommended . |

Q. What analytical techniques are recommended for characterizing the compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

| Technique | Application | Key Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm structure and stereochemistry | Chemical shifts, coupling constants |

| Mass Spectrometry | Molecular weight and purity verification | m/z ratio, isotopic pattern |

| TLC | Monitor reaction progress | Rf values, solvent system |

| High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups . |

Q. How should researchers design initial experiments for screening biological activity?

- Methodological Answer : Start with in vitro assays targeting enzymes/receptors (e.g., kinases) due to the pyrimidine moiety’s bioactivity. Use dose-response curves (0.1–100 µM) and include positive controls (e.g., staurosporine for kinase inhibition). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can low yields in the coupling step during synthesis be addressed?

- Methodological Answer : Low yields often stem from steric hindrance or poor nucleophile activation. Optimize by:

- Catalysts : Use Pd/C or CuI for cross-coupling .

- Solvent Switch : Replace ethanol with DMF to enhance reactant solubility .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins at 100°C) .

Monitor intermediates via LC-MS to identify bottlenecks .

Q. How can contradictions in spectral data (e.g., NMR peaks) during characterization be resolved?

- Methodological Answer : Contradictions may arise from tautomerism or impurities. Use:

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals .

- Computational Modeling : Compare experimental NMR with DFT-calculated spectra (software: Gaussian or ADF) .

- Recrystallization : Purify using ethyl acetate/hexane to remove byproducts .

Q. What strategies improve the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., –OH, –SO₃H) to the phenyl ring .

- Formulation : Use cyclodextrin complexes or nanoemulsions to enhance solubility .

- Prodrug Design : Mask the amide group with ester linkages for better absorption .

Q. How can the compound’s structure be validated via X-ray crystallography?

- Methodological Answer :

- Crystallization : Grow single crystals in methanol/dichloromethane (1:1) at 4°C .

- Data Collection : Use a synchrotron source for high-resolution data.

- Refinement : Apply SHELXL for least-squares refinement; validate with R-factor (<5%) and residual electron density maps .

Q. How can the compound’s interaction with biological targets be enhanced?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the phenyl ring with electron-withdrawing groups (e.g., –Cl, –F) to boost binding affinity .

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .

- Dynamic Simulations : Perform MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

Notes

- Avoid commercial sources (e.g., BenchChem) per reliability guidelines.

- Data tables and methodologies are synthesized from peer-reviewed protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.